molecular formula C17H12INO2S2 B11516527 (5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11516527
M. Wt: 453.3 g/mol
InChI Key: HRYWVRPIYIZTBG-GDNBJRDFSA-N
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Description

(5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes an iodophenyl group, a methoxyphenyl group, and a thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of Iodophenyl Group: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.

    Addition of Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives with various functional groups

Scientific Research Applications

(5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulate Receptors: The compound can interact with cellular receptors, leading to changes in signal transduction pathways.

    Induce Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) by activating specific apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-(4-bromophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C17H12INO2S2

Molecular Weight

453.3 g/mol

IUPAC Name

(5Z)-3-(4-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12INO2S2/c1-21-14-8-2-11(3-9-14)10-15-16(20)19(17(22)23-15)13-6-4-12(18)5-7-13/h2-10H,1H3/b15-10-

InChI Key

HRYWVRPIYIZTBG-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)I

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)I

Origin of Product

United States

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